(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
Brand Name: Vulcanchem
CAS No.: 1043495-96-0
VCID: VC0051736
InChI: InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1
SMILES: CCC(CC1COC(=N1)N)C2=CC=CC=C2
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine

CAS No.: 1043495-96-0

Reference Standards

VCID: VC0051736

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine - 1043495-96-0

CAS No. 1043495-96-0
Product Name (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name (4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine
Standard InChI InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1
Standard InChIKey IXDKFUBXESWHSL-JQWIXIFHSA-N
Isomeric SMILES CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2
SMILES CCC(CC1COC(=N1)N)C2=CC=CC=C2
Canonical SMILES CCC(CC1COC(=N1)N)C2=CC=CC=C2
Synonyms (4S)-4,5-Dihydro-4-[(2S)-2-phenylbutyl]-2-oxazolamine; [(4S)-4-((2S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-yl]amine
PubChem Compound 24963286
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator